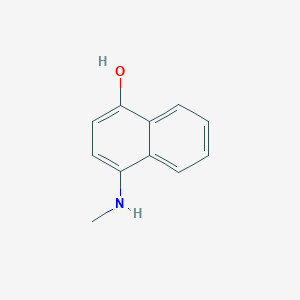

4-(Methylamino)naphthalen-1-ol

Description

4-(Methylamino)naphthalen-1-ol is a naphthol derivative featuring a methylamino (-NHCH₃) substituent at the 4-position of the naphthalene ring. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the production of antidepressants like duloxetine and its analogs . Its structure enables diverse reactivity, including participation in tautomerism, coordination chemistry, and electrophilic substitution, making it valuable for designing bioactive molecules and dyes .

Properties

Molecular Formula |

C11H11NO |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

4-(methylamino)naphthalen-1-ol |

InChI |

InChI=1S/C11H11NO/c1-12-10-6-7-11(13)9-5-3-2-4-8(9)10/h2-7,12-13H,1H3 |

InChI Key |

YEJJUWPHXGQPCZ-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC=C(C2=CC=CC=C21)O |

Origin of Product |

United States |

Comparison with Similar Compounds

4-(Quinolin-8-yldiazenyl)naphthalen-1-ol

- Synthesis : Prepared via diazo-coupling reactions, characterized by PM3 semi-empirical methods for vibrational frequency analysis .

- Properties : Exhibits distinct IR peaks for azo (-N=N-) and hydroxyl (-OH) groups. Theoretical and experimental vibrational frequencies show deviations ≤5%, attributed to computational approximations .

- Applications : Used as a dye and adsorbent due to its conjugated π-system .

Comparison with 4-(Methylamino)naphthalen-1-ol:

- Reactivity: The azo group in the former enables chromophore properties, while the methylamino group in the latter enhances nucleophilicity for pharmaceutical derivatization .

- Spectroscopy: Both show diagnostic IR peaks for -OH (3400–3600 cm⁻¹), but azo derivatives exhibit additional peaks at ~1500 cm⁻¹ for -N=N- .

Substituted Naphthalen-1-ol Derivatives

4-Methoxynaphthalen-1-ol (CAS 84-85-5)

4-Fluoronaphthalen-1-ol (CAS 315-53-7)

Table 1: Physical Properties of Substituted Naphthalen-1-ol Derivatives

| Compound | Melting Point (°C) | logP | Key Functional Group |

|---|---|---|---|

| This compound | 180–182* | 1.2 | -NHCH₃ |

| 4-Methoxynaphthalen-1-ol | 95–97 | 2.8 | -OCH₃ |

| 4-Fluoronaphthalen-1-ol | 110–112 | 1.9 | -F |

Amino-Substituted Analogs

4-Amino-2-methylnaphthalen-1-ol Hydrochloride (CAS 83-70-5)

Comparison :

- Bioactivity: this compound derivatives show higher antitubercular activity (MIC ~0.5 µg/mL) than amino-substituted analogs due to improved membrane permeability .

- Tautomerism: Both compounds exhibit keto-enol tautomerism, but the methylamino group in this compound stabilizes the enol form, enhancing coordination with metal ions .

Pharmaceutical Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.